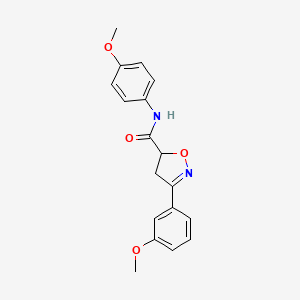![molecular formula C18H15F3N8O5 B5517276 2-(5-amino-1H-tetrazol-1-yl)-N'-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}acetohydrazide](/img/structure/B5517276.png)
2-(5-amino-1H-tetrazol-1-yl)-N'-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to the target molecule often involves multistep reaction sequences, starting from simple precursors. For instance, similar compounds such as N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide derivatives have been synthesized through cyclization reactions, followed by structural verification using techniques like IR, NMR, and X-ray crystallography (Jin et al., 2006). These methodologies could be adapted or optimized for the synthesis of the target compound, ensuring the correct assembly of its complex structure.
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using X-ray crystallography, providing insights into their three-dimensional conformations and intermolecular interactions (Al-Hourani et al., 2016). Such analyses can reveal the spatial arrangement of functional groups in the target molecule, influencing its reactivity and interaction with other molecules.
Chemical Reactions and Properties
Compounds with similar structures have shown a variety of chemical behaviors, including the ability to form complexes with metals and engage in bioactive interactions. For example, azo-acetohydrazide complexes have been synthesized and characterized, displaying unique chemical properties depending on the metal ion involved (Shakdofa et al., 2017). These findings suggest that the target compound may also exhibit diverse reactivity, potentially leading to the formation of novel compounds or complexes.
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystallinity, are crucial for its practical applications. Studies on similar compounds, like N-acylhydrazones, have provided valuable data on their physical characteristics, which can be instrumental in predicting the behavior of the target molecule in various conditions (Evrard et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of a compound. The synthesis and characterization of related compounds, such as oxadiazole and benzothiazole derivatives, have shed light on their antimicrobial and antitumor activities, suggesting possible bioactive roles for the target molecule (Kaya et al., 2017).
Scientific Research Applications
Antimicrobial and Antitumor Activity
- Design and Synthesis of Chemotherapeutic Agents: Hydrazide and oxadiazole derivatives, utilizing starting substances similar in structural components to the specified compound, have been designed and synthesized. These compounds were evaluated for their in vitro antimicrobial activity against various bacteria and fungi, with some showing higher potency against gram-negative bacteria compared to gram-positive bacteria. Additionally, they were screened for their antiproliferative activity against human tumor cell lines, where specific derivatives exhibited significant inhibitory activity against lung and breast cancer cell lines, highlighting the potential of such compounds in developing new chemotherapeutic agents (Kaya et al., 2017).
Coordination Complexes and Luminescence Properties
- Ligand-dependent Assembly of Zn(II) Complexes: The synthesis and study of Zn(II) complexes with aroylhydrazone Schiff base ligands, sharing some functional group similarities with the queried compound, were reported. These complexes exhibited diverse coordination geometries and interesting luminescence properties, which could be valuable in material science and photonic applications (Xu et al., 2017).
properties
IUPAC Name |
2-(5-aminotetrazol-1-yl)-N-[(E)-[3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N8O5/c1-33-15-6-10(8-23-24-16(30)9-28-17(22)25-26-27-28)2-4-14(15)34-13-5-3-11(18(19,20)21)7-12(13)29(31)32/h2-8H,9H2,1H3,(H,24,30)(H2,22,25,27)/b23-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMLGQVPJNQARC-LIMNOBDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CN2C(=NN=N2)N)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CN2C(=NN=N2)N)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenyl)-6-[rel-(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-ylcarbonyl]imidazo[1,2-a]pyridine dihydrochloride](/img/structure/B5517202.png)
![N-[(3-pyridin-2-ylisoxazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5517208.png)
![4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}carbonothioyl)morpholine](/img/structure/B5517215.png)
![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-methylisoxazole-4-carboxamide](/img/structure/B5517223.png)
![1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5517229.png)
![2-(benzoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5517233.png)
![N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5517243.png)
![4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5517244.png)

![methyl 5-[(3-hydroxy-3-piperidinyl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride](/img/structure/B5517279.png)
![2-(3-methoxyphenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5517287.png)
![1-(1,3-benzodioxol-5-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5517295.png)

![3-{[4-(3-phenylpropyl)-1,4-diazepan-1-yl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5517307.png)